molecular formula C15H10IN3O2S B577650 1-(Phenylsulphonyl)-4-cyano-2-iodo-6-methyl-7-azaindole CAS No. 1227268-52-1

1-(Phenylsulphonyl)-4-cyano-2-iodo-6-methyl-7-azaindole

Cat. No. B577650
CAS RN: 1227268-52-1
M. Wt: 423.228
InChI Key: HCKZKJWERWNGKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include its reactivity with different reagents, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. These properties can often be predicted using computational chemistry .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This can involve studying its interactions with biological targets, such as proteins or DNA, and how these interactions lead to its biological effects .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This can include studying its effects on cells or organisms, and determining its LD50 (the dose that is lethal to 50% of a population) .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or to find new applications for it. This could include further synthesis optimization, more detailed structure-activity relationship studies, or the development of new materials or drugs based on the compound .

properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-6-methylpyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O2S/c1-10-7-11(9-17)13-8-14(16)19(15(13)18-10)22(20,21)12-5-3-2-4-6-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKZKJWERWNGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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